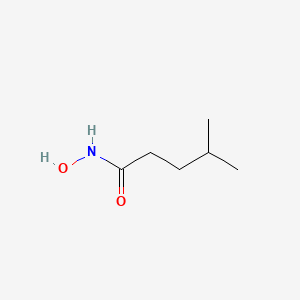
N-hydroxy-4-methylpentanamide
説明
“N-hydroxy-4-methylpentanamide” is a chemical compound with the molecular formula C6H14N2O2 . It has a molecular weight of 146.19 g/mol . The IUPAC name for this compound is 2-amino-N-hydroxy-4-methylpentanamide .
Synthesis Analysis
There are several methods for synthesizing “this compound”. One approach involves the polymerization of diols and di-isocyanates at 140 °C in solvents using triethylamine (TEA) catalysts .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C6H14N2O2/c1-4(2)3-5(7)6(9)8-10/h4-5,10H,3,7H2,1-2H3,(H,8,9) . The compound has a topological polar surface area of 75.4 Ų and a complexity of 114 .Physical And Chemical Properties Analysis
“this compound” has several computed properties, including a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . Its exact mass is 146.105527694 g/mol, and it has a covalently-bonded unit count of 1 .科学的研究の応用
Biochemical Decomposition of Herbicides N-hydroxy-4-methylpentanamide shows potential in the biochemical decomposition of certain herbicides. Studies have identified organisms capable of decomposing herbicides like N-(3,4-dichlorophenyl)-2-methylpentanamide, revealing that certain enzymes can hydrolyze these compounds, yielding products such as 2-methyl-valeric acid and 3,4-dichloroaniline. This suggests a potential application of this compound in agricultural settings, particularly in the breakdown of specific herbicides (Sharabi & Bordeleau, 1969).
Pharmacokinetics and Pharmacodynamics in Inflammation Control this compound has been identified as a potent and selective inhibitor of tumor necrosis factor α-converting enzyme (TACE). It significantly inhibits the production of TNF-α, a key player in inflammatory responses. This property makes it a candidate for therapeutic use in various inflammatory diseases, including rheumatoid arthritis (Qian et al., 2007).
Anti-Inflammatory Applications in Skin Diseases Derivatives of this compound have shown promising results in treating inflammatory skin diseases. Specifically, certain thiazolidinedione derivatives have been developed as potent activators of peroxisome proliferator-activated receptor gamma (PPARgamma), which play a crucial role in mediating anti-inflammatory responses in skin conditions such as contact dermatitis, atopic dermatitis, and psoriasis (Venkatraman et al., 2004).
Antimicrobial, Antioxidant, and Cytotoxic Activities Studies on endophytic fungi have identified compounds related to this compound with significant antimicrobial, antioxidant, and cytotoxic activities. These compounds, isolated from fungi like Botryosphaeria dothidea, have shown potential in inhibiting the growth of harmful bacteria and fungi, as well as exhibiting properties that could be useful in cancer treatment (Xiao et al., 2014).
Potential Chemopreventive Agents Against Lung Tumorigenicity Research on analogs of this compound has suggested their potential as chemopreventive agents against lung tumorigenicity induced by specific carcinogens. These studies focus on modifying the structure of this compound derivatives to inhibit the metabolism of carcinogens in the lung (Desai et al., 1996).
Breast Cancer Chemoprevention Compounds structurally related to this compound have been studied for their effectiveness in preventing breast cancer. Specifically, N-(4-hydroxyphenyl)retinamide, a retinoid, has shown promising results in inhibiting the development of breast cancer in rats, suggesting a potential role in chemoprevention (Moon et al., 1989).
作用機序
Target of Action
N-hydroxy-4-methylpentanamide is a potent and selective inhibitor of the Tumor Necrosis Factor Alpha (TNF-α) Converting Enzyme . This enzyme, also known as TACE, plays a crucial role in the inflammatory response by converting the membrane-bound form of TNF-α into its soluble form .
Mode of Action
This compound interacts with TACE by binding to its active site, thereby inhibiting the enzyme’s ability to cleave the membrane-bound form of TNF-α . This inhibition prevents the release of soluble TNF-α, a potent pro-inflammatory cytokine, thereby reducing inflammation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the TNF-α signaling pathway. By inhibiting TACE, this compound prevents the conversion of membrane-bound TNF-α to its soluble form . This action disrupts the normal signaling pathway of TNF-α, leading to a reduction in the downstream effects of this cytokine, which include inflammation and apoptosis .
Pharmacokinetics
The pharmacokinetic properties of this compound have been studied in various species including rodents, dogs, chimpanzees, and humans . The compound has a systemic clearance of 0.4 l/h/kg, a volume of distribution (Vss) of 0.6 l/kg, and an oral bioavailability of 17% . The terminal half-life of this compound is between 3 and 6 hours .
Result of Action
The primary result of this compound’s action is the reduction of inflammation. By inhibiting the release of soluble TNF-α, this compound reduces the downstream effects of this cytokine, which include inflammation and apoptosis . This makes this compound a potential therapeutic agent for various inflammatory diseases, including rheumatoid arthritis .
特性
IUPAC Name |
N-hydroxy-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-5(2)3-4-6(8)7-9/h5,9H,3-4H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKVSDHNRIDOOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action for DPC 333 and its downstream effects?
A1: DPC 333 acts as a potent and selective inhibitor of tumor necrosis factor alpha-converting enzyme (TACE). [, ] TACE is responsible for cleaving membrane-bound tumor necrosis factor-alpha (TNF-α), releasing the soluble and active form of this cytokine. By inhibiting TACE, DPC 333 prevents the release of soluble TNF-α, thus reducing its levels in the body. [] This reduction in TNF-α is significant because excessive TNF-α production is implicated in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis. []
Q2: How does DPC 333 impact the pharmacokinetics of other drugs?
A2: Research indicates that DPC 333 can interact with drug transporters, potentially affecting the disposition of co-administered drugs. Studies in rats demonstrated that DPC 333 inhibited the biliary excretion of methotrexate, likely due to its interaction with the transporter multidrug resistance-associated protein 2 (Mrp2). [] This interaction led to increased renal elimination of methotrexate. This finding highlights the importance of investigating potential drug-drug interactions involving DPC 333 and transporter-mediated drug disposition.
Q3: What is the role of P-glycoprotein in the excretion of DPC 333?
A3: P-glycoprotein (P-gp), an efflux transporter, plays a significant role in the excretion of DPC 333. Studies in rodents revealed that DPC 333 is a substrate for P-gp. [, ] This was confirmed through experiments using P-gp inhibitors like GF120918, which led to a significant reduction in the biliary and fecal excretion of DPC 333. [] These findings suggest that P-gp actively pumps DPC 333 into the intestinal lumen, contributing to its fecal excretion.
Q4: Are there in vitro and in vivo models used to study the efficacy of DPC 333?
A4: Yes, researchers have employed both in vitro and in vivo models to investigate the efficacy of DPC 333. In vitro studies utilized lipopolysaccharide-stimulated blood samples from rodents, chimpanzees, and humans to assess DPC 333's ability to inhibit TNF-α production. [] In vivo studies utilized rodent models of endotoxemia and collagen antibody-induced arthritis to demonstrate the dose-dependent inhibition of TNF-α production and suppression of arthritic responses by DPC 333. [] Additionally, pharmacokinetic and pharmacodynamic studies in chimpanzees provided valuable insights into the compound's behavior in a primate model. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




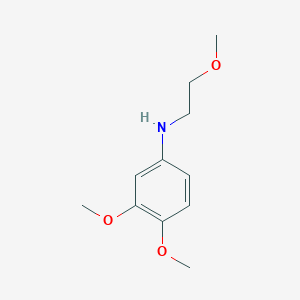
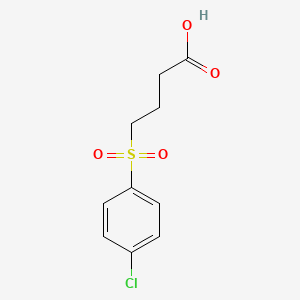
![3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid](/img/structure/B1414765.png)
![3-[(4-Methyl-1,4-diazepan-1-yl)sulfonyl]aniline](/img/structure/B1414771.png)
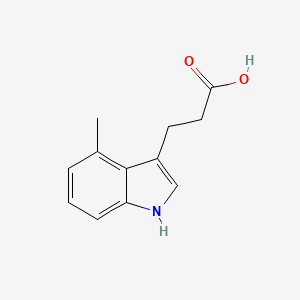

![2-[(4-Chlorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1414775.png)

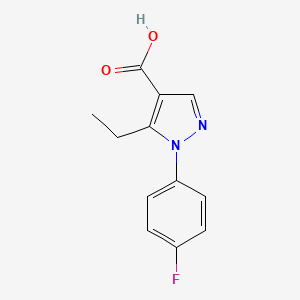

![2-[(Pyridin-3-ylmethylamino)methyl]phenol](/img/structure/B1414779.png)

![2-[(5-Chloro-2-methoxyphenyl)amino]acetic acid](/img/structure/B1414782.png)